molecular formula C15H19NO3S B11409296 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide

Cat. No.: B11409296
M. Wt: 293.4 g/mol
InChI Key: XMFIEAAJEBNFFP-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring with a dioxido group, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide typically involves multiple steps. One common method includes the reaction of a thiophene derivative with appropriate reagents to introduce the dioxido group, followed by the formation of the butanamide moiety through amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under specific conditions.

    Reduction: The dioxido group can be reduced to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its unique properties make it valuable for enhancing the performance of industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The dioxido group and thiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-methylbenzamide

Comparison: Compared to these similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide exhibits unique properties due to the presence of the butanamide moiety

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-phenylbutanamide

InChI

InChI=1S/C15H19NO3S/c1-12(2)10-15(17)16(13-6-4-3-5-7-13)14-8-9-20(18,19)11-14/h3-9,12,14H,10-11H2,1-2H3

InChI Key

XMFIEAAJEBNFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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